N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE
Description
N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine is a chemical compound that belongs to the class of tetrazole derivatives
Properties
Molecular Formula |
C10H12N6O |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-[(E)-(2-ethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O/c1-2-17-9-6-4-3-5-8(9)7-12-16-10(11)13-14-15-16/h3-7H,2H2,1H3,(H2,11,13,15)/b12-7+ |
InChI Key |
JRFPTQKMDKLRIK-KPKJPENVSA-N |
SMILES |
CCOC1=CC=CC=C1C=NN2C(=NN=N2)N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NN=N2)N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NN=N2)N |
solubility |
11.9 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine typically involves the condensation of 2-ethoxybenzaldehyde with tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.
Scientific Research Applications
N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Hydroxy-benzylidene)-tetrazole-1,5-diamine
- N1-(2-Methoxy-benzylidene)-tetrazole-1,5-diamine
- N1-(2-Chloro-benzylidene)-tetrazole-1,5-diamine
Uniqueness
N1-(2-Ethoxy-benzylidene)-tetrazole-1,5-diamine is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
